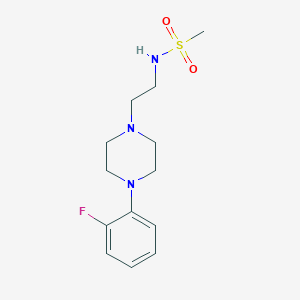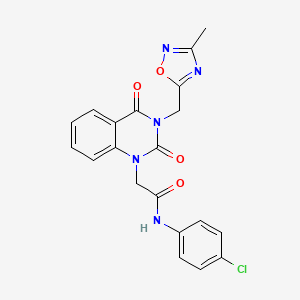
N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Anticancer Potential
Research has synthesized a series of compounds, including those related to the specified chemical structure, demonstrating significant antimicrobial and anticancer activities. These compounds were evaluated for their effectiveness against various microbial strains and cancer cell lines, showing promise as leads for drug development. The studies incorporate molecular docking to predict how these compounds interact with biological targets, aiding in the rational design of new therapeutics (Mehta et al., 2019; Al-Suwaidan et al., 2016).
Cytotoxic Evaluation
Further studies on quinazolinone-1,3,4-oxadiazole conjugates have revealed their cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa. These compounds exhibit remarkable cytotoxic activity, highlighting their potential in cancer therapy. Modifications to the quinazolinone ring, such as the introduction of a propyl moiety, have shown to improve cytotoxic activity, suggesting the importance of structural optimization for enhanced efficacy (Hassanzadeh et al., 2019).
Antihistaminic Activity
The synthesis of derivatives containing N-heteryl moiety has been reported, with some compounds displaying in vitro antihistaminic activity. This suggests the potential application of these compounds in treating allergic reactions by modulating histamine receptors (Rao & Reddy, 1994).
Antiviral Efficacy
A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and increased survival in Japanese encephalitis virus-infected mice. This indicates the compound's potential in treating viral encephalitis, a severe condition that affects the central nervous system (Ghosh et al., 2008).
Novel Antimicrobial Agents
The synthesis and characterization of new quinazolines with potential antimicrobial properties have been explored. These compounds have been tested against various bacterial and fungal strains, showing promising antibacterial and antifungal activities. Such studies contribute to the discovery of new antimicrobial agents that could address the growing problem of antibiotic resistance (Desai et al., 2007).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-12-22-18(30-24-12)11-26-19(28)15-4-2-3-5-16(15)25(20(26)29)10-17(27)23-14-8-6-13(21)7-9-14/h2-9H,10-11H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKINFSNKDIHRTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

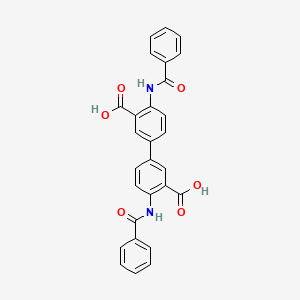
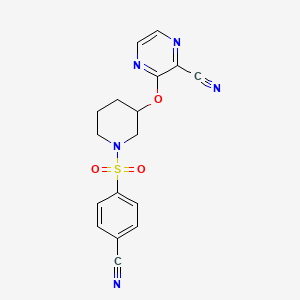
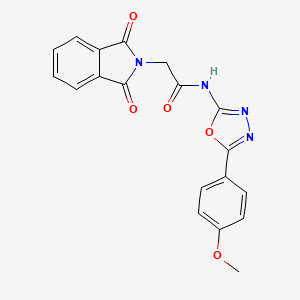

![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
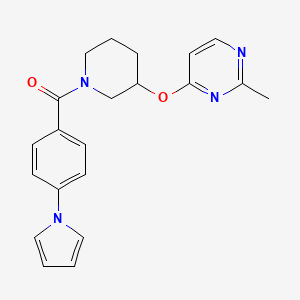
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
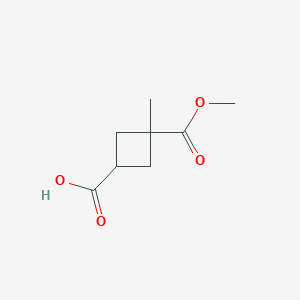
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)
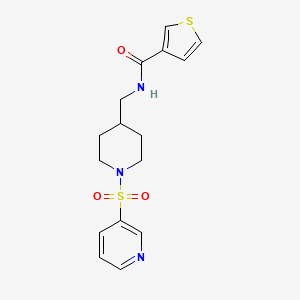
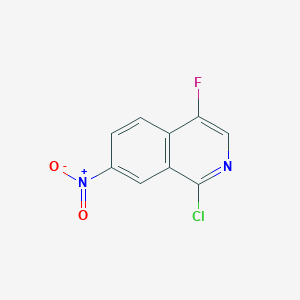

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)
